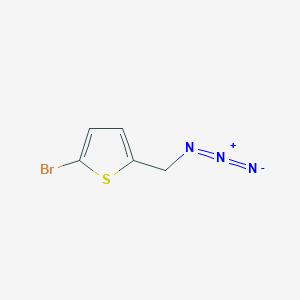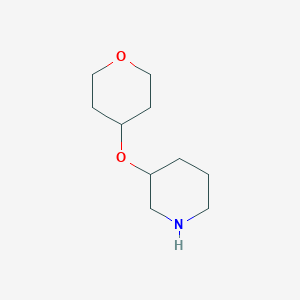![molecular formula C11H17BrN2S B1464543 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine CAS No. 1282200-36-5](/img/structure/B1464543.png)
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine
Descripción general
Descripción
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C11H17BrN2S and its molecular weight is 289.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Los derivados de piperidina, como el compuesto en cuestión, son cruciales en la síntesis de moléculas bioactivas. Sirven como intermediarios clave en la producción de diversos productos farmacéuticos. La versatilidad del anillo de piperidina permite la creación de compuestos con posibles propiedades antibacterianas, antifúngicas y antivirales .
Desarrollo de Medicamentos para el Sistema Nervioso Central (SNC)
El motivo estructural de la piperidina se encuentra a menudo en los medicamentos dirigidos al SNC. La capacidad de este compuesto para cruzar la barrera hematoencefálica lo hace valioso para el desarrollo de tratamientos para trastornos neurológicos como la enfermedad de Alzheimer, la enfermedad de Parkinson y la esquizofrenia .
Investigación del Cáncer
Los derivados de piperidina se exploran por sus propiedades anticancerígenas. Pueden diseñarse para interferir con la división y proliferación celular, lo que los convierte en candidatos para fármacos quimioterapéuticos. La investigación está en curso para optimizar su eficacia y reducir los efectos secundarios .
Manejo del Dolor
Los compuestos que contienen la estructura de piperidina se sabe que influyen en los receptores opioides, que pueden aprovecharse en el manejo del dolor. Se estudian sus propiedades analgésicas para crear nuevos analgésicos que sean más efectivos y tengan menos efectos secundarios .
Productos Químicos Agrícolas
La flexibilidad estructural de los derivados de piperidina les permite ser utilizados en la síntesis de agroquímicos. Pueden actuar como insecticidas, herbicidas o fungicidas, contribuyendo a la protección de los cultivos y a la mejora del rendimiento .
Ciencia de Materiales
En la ciencia de materiales, los derivados de piperidina se utilizan para sintetizar nuevos compuestos orgánicos con propiedades únicas. Estos materiales pueden tener aplicaciones en electrónica, recubrimientos y como catalizadores en diversas reacciones químicas .
Mecanismo De Acción
Target of Action
The primary targets of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine are currently unknown. This compound is a derivative of imine , a class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . .
Mode of Action
As an imine derivative, it may interact with its targets through the imine functional group (–C=N–), also known as azomethine . The exact nature of these interactions and the resulting changes are currently unknown.
Análisis Bioquímico
Biochemical Properties
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes that are involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins. These changes can impact various cellular processes, including metabolism, by affecting the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important for determining safe and effective dosages for research purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that are responsible for its metabolism and degradation . These interactions can affect the metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and for designing experiments to study its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the nucleus can allow this compound to influence gene expression, while localization to the mitochondria can affect cellular metabolism.
Propiedades
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-10-4-11(15-8-10)7-14-3-1-2-9(5-13)6-14/h4,8-9H,1-3,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUWORQEFEHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)








![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)
![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)


